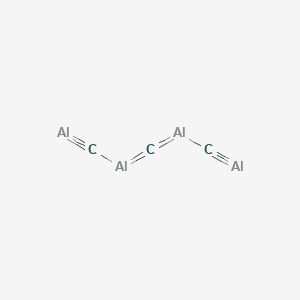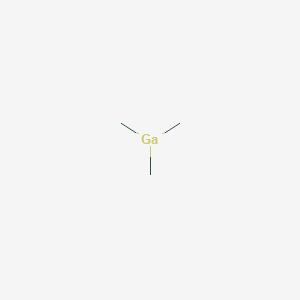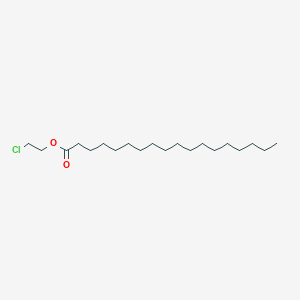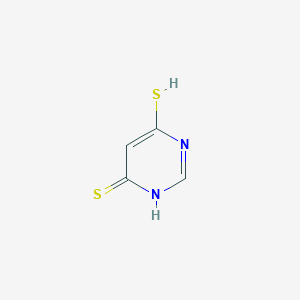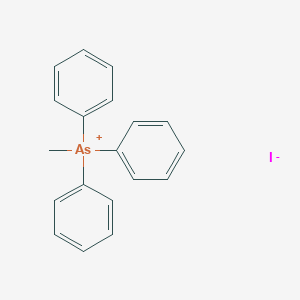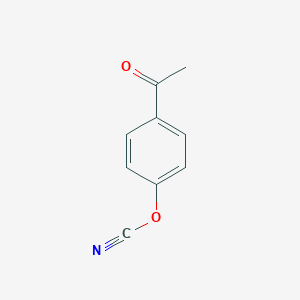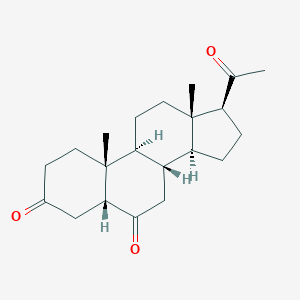
炭酸銅(II)
概要
説明
Copper carbonate is a chemical compound with the molecular formula CuCO3. It is a greenish-blue solid that is insoluble in water. Copper carbonate is commonly used in various industrial applications, including as a pigment, in the production of ceramics, and as a catalyst.
科学的研究の応用
セラミックス
炭酸銅(II)は、セラミックスの顔料として使用され、緑色と青色の色を生み出します . セラミック製品の所望の色とテクスチャを実現するのに役立ちます。
農業
農業分野では、炭酸銅(II)は、さまざまな作物の病気を治療するための殺菌剤として使用されています . 有害な菌類から作物を保護するのに役立ち、その結果、作物の収量と品質が向上します。
動物栄養
炭酸銅(II)は動物の栄養において役割を果たし、動物飼料中の銅の補給源として役立ちます . 動物の成長と発達に不可欠な、動物の銅の必要量を満たすのに役立ちます。
花火
花火では、炭酸銅(II)は青色の花火スターを作成するために使用されます . 花火の所望の色効果を実現するのに役立ちます。
化学反応
炭酸銅(II)は、実験室や産業におけるさまざまな化学反応において重要な役割を果たします . その顕著な化学的性質により、さまざまな化学反応の試薬として使用されます。
木材処理
炭酸銅は、木材処理用の化合物を生成するために頻繁に使用されます . ヒ素と組み合わせて、しばしばパリグリーンとして知られる酢酸ヒ素を生成し、木材の保存に使用されます .
熱分解の実験
炭酸銅(II)は加熱されると分解反応を起こし、酸化銅(II)と二酸化炭素ガスを生成します . この特性は、熱分解反応と気体法則の教室での実演に使用されています .
環境への影響
すべての化学物質と同様に、炭酸銅(II)の環境への影響を考慮することが不可欠です。 農業で殺菌剤として使用されていますが、土壌中の銅の過剰は、植物や水生生物に生物濃縮を引き起こし、生態系に悪影響を及ぼす可能性があります
作用機序
Target of Action
Cupric Carbonate, also known as Copper Carbonate, is an ionic solid at room temperature, consisting of copper(II) cations (Cu2+) and carbonate anions (CO2−3) . The primary targets of Cupric Carbonate are the biomolecules containing amino acid residues that readily form complexes with copper ions .
Mode of Action
In the crystal structure of CuCO3, copper adopts a distorted square pyramidal coordination environment with coordination number 5. Each carbonate ion bonds to 5 copper centers . Copper ions can act as either a recipient or a donor of electrons, participating in various reactions .
Biochemical Pathways
Copper ions are involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (Cu/Zn SOD or SOD1), cytochrome c oxidase (C c O), mitogen-activated protein kinase MEK1, and cAMP-degrading phosphodiesterase PDE3B . These proteins play crucial roles in various biochemical pathways, including oxidative stress response, energy production, signal transduction, and cyclic nucleotide metabolism .
Pharmacokinetics (ADME)
Copper metabolism in multicellular organisms involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Mammalian enterocytes take in bioavailable copper ions from the diet in a Ctr1-dependent manner. After incorporation, cuprous ions are delivered to ATP7A, which pumps Cu+ from enterocytes into the blood .
Result of Action
The molecular and cellular effects of Cupric Carbonate’s action are largely dependent on its interaction with its targets. Copper ions can generate free radicals and increase oxidative stress if present in excess . This can lead to various cellular responses, including the activation of antioxidant systems and changes in gene expression .
Action Environment
The stability of Cupric Carbonate depends critically on the partial pressure of carbon dioxide (p CO2). It is stable for months in dry air, but decomposes slowly into CuO and CO2 if p CO2 is less than 0.11 atm. In the presence of water or moist air at 25 °C, CuCO3 is stable only for p CO2 above 4.57 atmospheres and pH between about 4 and 8 . Therefore, environmental factors such as humidity, temperature, and carbon dioxide concentration can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
生化学分析
Biochemical Properties
Copper, the key element in Cupric Carbonate, is an essential element in cells; it can act as either a recipient or a donor of electrons, participating in various reactions . Copper ions readily form complexes with biomolecules containing certain amino acid residues . An excess of copper ions in cells can generate free radicals and increase oxidative stress .
Cellular Effects
Copper, as part of Cupric Carbonate, is involved in metabolic reactions including cellular respiration, tissue pigmentation, hemoglobin formation, and connective tissue development . Copper is mostly absorbed in the upper gastrointestinal tract, particularly in the duodenum, but some Cu is absorbed in the stomach .
Molecular Mechanism
Copper ions, as part of Cupric Carbonate, can be incorporated into hepatocytes by Ctr1. Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
Temporal Effects in Laboratory Settings
The stability of Cupric Carbonate depends critically on the partial pressure of carbon dioxide . It is stable for months in dry air, but decomposes slowly into CuO and CO2 if p CO2 is less than 0.11 atm . In the presence of water or moist air at 25°C, Cupric Carbonate is stable only for p CO2 above 4.57 atmospheres .
Dosage Effects in Animal Models
Copper, as part of Cupric Carbonate, is a micro mineral involved in metabolic reactions. Neonatal pigs usually require 5 to 10 mg of Cu per kg of diet for normal metabolism . As pigs get older, the requirement for Cu decreases .
Metabolic Pathways
Copper metabolism involves uptake, distribution, sequestration, and excretion, at both the cellular and systemic levels . Copper ions arrive at the liver through the portal vein and are incorporated into hepatocytes by Ctr1 . Then, Cu+ can be secreted into the bile or the blood via the Atox1/ATP7B/ceruloplasmin route .
Transport and Distribution
Copper transport protein 1, which has a high affinity for Cu, is the main Cu transporter in enterocytes . Copper transport protein 1 is present in most tissues with significant quantities in the liver because of the high need for Cu in hepatic cells .
Subcellular Localization
Copper ions, as part of Cupric Carbonate, can reach peripheral tissues and are again incorporated by Ctr1 . In peripheral tissue cells, cuprous ions are either sequestrated by molecules such as metallothioneins or targeted to utilization pathways by chaperons such as Atox1, Cox17, and CCS .
特性
IUPAC Name |
copper;carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZOTWYUIKXWOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuCO3, CCuO3 | |
| Record name | Copper(II) carbonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_carbonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034471 | |
| Record name | Copper(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue-green powder; Insoluble in water; [Redox Pty MSDS] | |
| Record name | Copper(II) carbonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8063 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1184-64-1, 7492-68-4 | |
| Record name | Copper(II) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, copper(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AOA5F11GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COPPER(II) CARBONATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/258 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Yes, several spectroscopic techniques are used to characterize copper carbonate.
- XRD: X-ray diffraction confirms the crystalline structure of synthesized copper carbonate. [, , , , ]
- SEM: Scanning electron microscopy reveals the morphology and size of copper carbonate particles, often showing spherical shapes with sizes ranging from nanometers to micrometers. [, , , , , ]
- FTIR: Fourier transform infrared spectroscopy identifies the characteristic stretching and bending frequencies of molecular functional groups present in copper carbonate, such as carbonate and hydroxyl groups. [, , , ]
- UV-Vis: Ultraviolet-visible spectroscopy can determine the optical properties of copper carbonate nanoparticles, revealing a band gap of around 3.4 eV. []
A: Copper carbonate's stability depends on factors like pH, temperature, and surrounding media. [, , ] It is generally insoluble in water but dissolves in acids. [] Exposure to high temperatures can lead to decomposition, forming copper oxide. [, ]
A: Compatibility depends on the specific application. Copper carbonate is incorporated into polymers like polyaniline to create composite materials for concrete with anti-corrosion and anti-biofouling properties. [] It is also used in wood preservatives alongside other compounds. [, , ]
ANone: Copper carbonate has diverse applications, including:
- Fungicides and Bactericides: Copper carbonate exhibits antifungal and antibacterial activity. [, , ]
- Catalysis: Copper carbonate, particularly its decomposition product copper oxide, shows promise in catalytic applications like CO2 reduction. [, ]
- Other Applications: Copper carbonate finds use in various fields, including:
A: Copper carbonate itself may act as a catalyst precursor. [] Upon thermal decomposition, it forms copper oxide (CuO), which exhibits catalytic activity in reactions like CO2 reduction. []
A: Recent research suggests that copper carbonate hydroxide (CuCarHyd), formed at the electrode-electrolyte interface during electrochemical CO2 reduction, plays a crucial role. [] Carbonate ions within CuCarHyd are directly converted to CO at low overpotentials. []
A: Leachability of copper from treated wood is a major concern. [, ] Copper, even in small amounts, can be toxic to aquatic organisms. [] Research focuses on improving copper retention in treated wood and exploring alternative wood preservatives. [, ]
A: Environmental degradation depends on factors like pH, presence of other chemicals, and microbial activity. [] Copper carbonate can dissolve in acidic environments and transform into other copper species. []
ANone: Ongoing research focuses on:
- Nanoparticle Synthesis: Exploring eco-friendly methods to synthesize copper carbonate nanoparticles with controlled size and morphology for various applications. [, , , , ]
- Enhanced Wood Preservation: Developing copper carbonate formulations with improved stability, reduced leachability, and enhanced efficacy against wood-destroying organisms. [, ]
- Catalysis: Investigating the catalytic potential of copper carbonate-derived materials in reactions like CO2 reduction for sustainable energy applications. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

